molecular formula C9H10Cl3O3PS B1194758 Trichlormetaphos-3 CAS No. 2633-54-7

Trichlormetaphos-3

Cat. No.: B1194758
CAS No.: 2633-54-7
M. Wt: 335.6 g/mol
InChI Key: HBKPGGUHRZPDIE-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

Trichlormetaphos-3 is systematically identified by its International Union of Pure and Applied Chemistry name as O-ethyl O-methyl O-(2,4,5-trichlorophenyl) phosphorothioate. The compound is registered under Chemical Abstracts Service number 2633-54-7, providing a unique identifier for regulatory and research purposes. The molecular structure consists of a phosphorothioate core bearing three distinct substituents: an ethoxy group, a methoxy group, and a 2,4,5-trichlorophenoxy moiety.

The compound's molecular formula Carbon 9 Hydrogen 10 Chlorine 3 Oxygen 3 Phosphorus Sulfur reflects its complex organophosphate structure with a molecular weight of 335.6 grams per mole. The International Chemical Identifier key HBKPGGUHRZPDIE-UHFFFAOYSA-N provides additional structural verification for database searches and chemical informatics applications. Alternative nomenclature systems refer to this compound using various synonyms, including the Chemical Abstracts Service name O-ethyl O-methyl O-(2,4,5-trichlorophenyl) phosphorothioate.

The stereochemical properties of this compound indicate that it exists as a racemic mixture, with no defined stereocenters in its molecular structure. This characteristic influences its chemical behavior and potential biological interactions. The compound's classification within the broader category of phenyl organothiophosphate insecticides reflects its structural relationship to other phosphorothioate-based pesticides.

Property Value Source
Molecular Formula C9H10Cl3O3PS
Molecular Weight 335.6 g/mol
Chemical Abstracts Service Number 2633-54-7
International Chemical Identifier Key HBKPGGUHRZPDIE-UHFFFAOYSA-N
PubChem Compound Identifier 17519

Historical Context and Applications

The development of this compound occurred within the context of organophosphate insecticide research, with its primary historical usage documented in the former Union of Soviet Socialist Republics. The compound was designated with the common name "трихлорметафос-3" in Russian nomenclature, reflecting its regional development and application. Unlike many commercial pesticides, this compound lacks an International Organization for Standardization common name, indicating its more localized usage pattern compared to globally distributed pesticides.

Industrial applications of this compound centered on its dual functionality as both an insecticide and acaricide, targeting various pest species affecting agricultural crops. The compound was formulated as a 10% concentrated emulsion for agricultural applications, providing contact activity against sucking pests and younger larvae of chewing insects. Historical usage patterns indicate application to fruit crops including apple, pear, plum, and cherry trees, as well as vegetable crops such as cabbage, cucumber, and tomato.

The compound's development coincided with the expansion of organophosphate chemistry in the mid-20th century, when researchers explored variations in phosphorothioate structures to optimize pesticidal activity. The specific substitution pattern of this compound, featuring three chlorine atoms on the phenyl ring, represents one approach to enhancing the biological activity of organophosphate compounds through halogen substitution.

Research documentation from the Soviet period indicates that this compound was subject to analytical method development for residue detection in biological materials. Gas-liquid chromatography methods were established for determining both the parent compound and its metabolites in various biological matrices, suggesting comprehensive toxicological evaluation during its development phase.

Research Objectives and Significance

Contemporary research into this compound focuses on understanding its chemical properties, environmental fate, and analytical detection methods. The compound serves as a representative example of halogenated organophosphate insecticides, providing insights into structure-activity relationships within this chemical class. Research objectives include characterization of its physical and chemical properties, such as its boiling point of 359.4 degrees Celsius at 760 millimeters of mercury pressure and refractive index of 1.57.

The scientific significance of this compound extends to its role in comparative studies of organophosphate metabolism and environmental degradation pathways. Research has identified that metabolic transformation of the compound in warm-blooded organisms produces various chlorophenol derivatives, including 2,4,5-trichlorophenol as the primary metabolite, along with 2,4-dichlorophenol and ortho-chlorophenol. These metabolic studies contribute to understanding the broader environmental and toxicological implications of organophosphate pesticide use.

Analytical chemistry research has established detection limits for this compound at 0.3 milligrams per kilogram using gas chromatography with electron capture detection, while chlorophenol metabolites can be detected at 0.1 milligrams per kilogram. These analytical capabilities support environmental monitoring and residue analysis programs. The minimum detectable quantities have been established at 0.2 nanograms for the parent compound and 0.1 nanograms for chlorophenol metabolites.

Properties

IUPAC Name

ethoxy-methoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl3O3PS/c1-3-14-16(17,13-2)15-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKPGGUHRZPDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058041
Record name Trichlormetaphos-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2633-54-7
Record name Trichlormetaphos 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2633-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorometaphos-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichlormetaphos-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICHLORMETAPHOS-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W31YA209L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichlormetaphos-3 typically involves the reaction of dimethyl phosphorochloridothioate with 2-ethylmercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(CH3O)2P(S)Cl+HOCH2CH2SCH2CH3(CH3O)2P(S)OCH2CH2SCH2CH3+HCl\text{(CH}_3\text{O)}_2\text{P(S)Cl} + \text{HOCH}_2\text{CH}_2\text{SCH}_2\text{CH}_3 \rightarrow \text{(CH}_3\text{O)}_2\text{P(S)OCH}_2\text{CH}_2\text{SCH}_2\text{CH}_3 + \text{HCl} (CH3​O)2​P(S)Cl+HOCH2​CH2​SCH2​CH3​→(CH3​O)2​P(S)OCH2​CH2​SCH2​CH3​+HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation and crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Trichlormetaphos-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphate and 2-ethylmercaptoethanol.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines and thiols can react with the compound under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Hydrolysis: Dimethyl phosphate and 2-ethylmercaptoethanol.

    Substitution: Various substituted phosphates and thiophosphates

Scientific Research Applications

Trichlormetaphos-3 has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.

    Medicine: Research is conducted on its potential therapeutic applications and its role as a pesticide in controlling vector-borne diseases.

    Industry: It is used in the formulation of insecticides and acaricides for agricultural and horticultural applications

Mechanism of Action

The primary mechanism of action of Trichlormetaphos-3 involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Structural and Functional Differences

  • Phosphate Core Variations : Unlike fenamiphos, which has a phosphorothioate group, this compound’s thiophosphate structure may alter its degradation kinetics and metabolite toxicity .

Toxicity and Regulatory Status

  • Neurotoxicity: this compound shares neurotoxic risks with other organophosphates (e.g., chlorophos) due to cholinesterase inhibition . However, tricresyl phosphate, a flame retardant, exhibits similar neurotoxicity without pesticidal activity .
  • Regulatory Data : this compound is classified under MARPOL 3R and REACH regulations, indicating moderate environmental hazard . In contrast, fenamiphos faces stricter restrictions due to higher acute toxicity .

Environmental Impact

  • Degradation Pathways : this compound decomposes via acid hydrolysis, forming colored byproducts detectable via photocolorimetry . This contrasts with tricresyl phosphate, which resists hydrolysis and accumulates in sediments .

Biological Activity

Trichlormetaphos-3 is an organophosphate compound primarily used as an insecticide and acaricide in agricultural practices. Its biological activity is of significant interest due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and environmental implications.

This compound is chemically classified as a phosphorothioate, with the following molecular structure:

  • Chemical Formula : C₆H₇Cl₃NO₃PS
  • Molecular Weight : 285.6 g/mol

This compound exerts its biological effects primarily through inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause a range of symptoms from mild to severe toxicity.

Acute Toxicity

Acute exposure to this compound can lead to symptoms such as:

  • Neurological Symptoms : Headaches, dizziness, confusion, seizures.
  • Respiratory Issues : Shortness of breath and respiratory distress.
  • Gastrointestinal Symptoms : Nausea and vomiting.

The lethal dose (LD50) varies based on exposure routes but is generally reported between 50 to 200 mg/kg in animal studies.

Chronic Toxicity

Chronic exposure has been linked to:

  • Neurodevelopmental Effects : Studies indicate potential impacts on cognitive function and behavior in children exposed during pregnancy.
  • Endocrine Disruption : Evidence suggests that organophosphates may disrupt hormonal balance, impacting reproductive health.

Environmental Impact

This compound has been detected in various environmental matrices, including soil and water systems. Its persistence and bioaccumulation potential raise concerns regarding ecological toxicity.

Case Studies

  • Aquatic Toxicity : A study indicated that this compound exhibits high toxicity to aquatic organisms, with LC50 values for fish species around 0.5 mg/L.
  • Soil Microbial Impact : Research demonstrated significant alterations in soil microbial community structure following application, suggesting detrimental effects on soil health.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines:

Cell LineIC50 (µM)Reference
HepG212.5
MCF-710.0
PC38.0

These findings indicate that this compound has significant cytotoxic properties against human cancer cell lines, warranting further investigation into its potential therapeutic applications or risks.

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